Boc-Cys(Acm,O)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

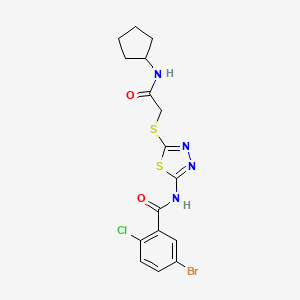

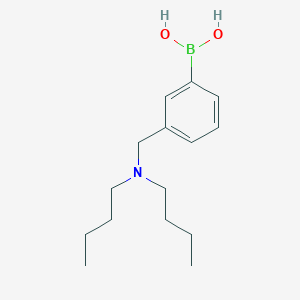

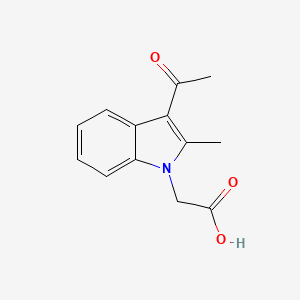

“Boc-Cys(Acm,O)-OH” is a chemical compound with the linear formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . It is used in peptide synthesis .

Synthesis Analysis

“Boc-Cys(Acm,O)-OH” and similar compounds like “Fmoc-Cys(Acm)-OH” are used in Fmoc solid phase peptide synthesis . The synthesis characteristics of these compounds are excellent when used on the Applied Biosystems Model 431A peptide synthesizer .Molecular Structure Analysis

The molecular structure of “Boc-Cys(Acm,O)-OH” is represented by the formula CH3CONHCH2SCH2CH(COOH)NHCOOC(CH3)3 . The molecular weight of this compound is 292.35 g/mol .Physical And Chemical Properties Analysis

“Boc-Cys(Acm,O)-OH” has a molecular weight of 308.35 g/mol . Its optical activity is [α]20/D -36.5±1.5°, c = 1% in H2O, and it has a melting point of 111-114 °C . The compound has a rotatable bond count of 8 and a topological polar surface area of 141 Ų .科学研究应用

半胱氨酸多肽的合成:开发了一种利用通过 Boc 固相法获得的 Boc-Cys(Acm)-包含的肽硫酯的方法来制备含半胱氨酸的多肽。该方法已成功应用于合成人肾上腺素,一种 52 个氨基酸残基的肽。该过程涉及在银离子、添加剂和碱存在下缩合肽段,以促进段偶联,同时最大程度地减少 Acm 基团的分解 (Kawakami, Kogure & Aimoto, 1996).

肽段的正交偶联:合成了 Boc-Cys(S-Pyr)-OH 和 Z-Cys(S-Pyr)-OH 衍生物,以帮助在肽段之间形成异二硫键。该策略用于具有 N 端 Cys(S-Pyr) 的肽的正交偶联,从而导致有效的分子内酰基转移和肽硫代羧酸的形成 (Huang & Carey, 2009).

使用氯化银活化的肽合成:通过用氯化银活化肽硫酯,合成了含有半胱氨酸的多肽 Reaper。该方法成功地促进了肽段的缩合,而没有丢失 Acm 基团,表明氯化银作为活化试剂具有普遍适用性,用于制备含有 Cys(Acm) 残基的多肽 (Kawakami, Yoshimura & Aimoto, 1998).

作用机制

安全和危害

属性

IUPAC Name |

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUQBJGDKCBAI-RQJNJCINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Cys(Acm,O)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

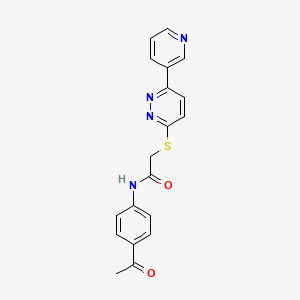

![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)

![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)

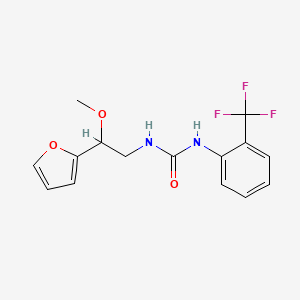

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)

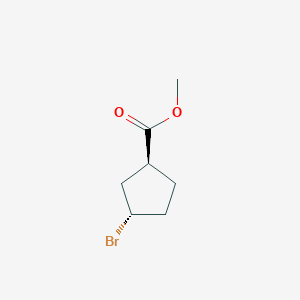

![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)